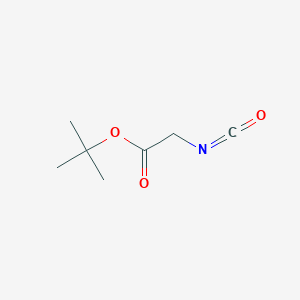

Acetic acid, isocyanato-, 1,1-dimethylethyl ester

Descripción general

Descripción

Acetic acid, isocyanato-, 1,1-dimethylethyl ester (also known as Acetic Acid Isocyanate, or AAI) is a chemical compound that has been used in a variety of scientific and industrial applications. AAI is a colorless liquid, with a low boiling point, and is a highly volatile compound. Its chemical formula is C2H4NO2. AAI is an important intermediate in the synthesis of a wide range of compounds, and is also used as a catalyst in the synthesis of polymers.

Aplicaciones Científicas De Investigación

Biotechnological Applications

Acetic acid and its derivatives are pivotal in biotechnological applications, particularly in the synthesis of biodegradable polymers from lactic acid. Lactic acid, a derivative of acetic acid, serves as a fundamental building block in producing poly-lactic acid (PLA), a biodegradable polymer with significant environmental benefits. This biotechnological route emphasizes the transformation of renewable biomass into value-added chemicals, showcasing the versatility of acetic acid derivatives in green chemistry (Gao, Ma, & Xu, 2011).

Fermentation and Food Industry

In the realm of fermentation and the food industry, acetic acid bacteria play a critical role in producing vinegar and fermented beverages such as kombucha and kefir. The unique metabolism of these bacteria allows for the oxidative fermentation process, converting ethanol into acetic acid. This process not only highlights the importance of acetic acid in food preservation and flavoring but also points to its potential in creating new types of fermented beverages with health benefits (Lynch, Zannini, Wilkinson, Daenen, & Arendt, 2019).

Environmental and Wastewater Treatment

Peracetic acid, a derivative of acetic acid, has gained attention for its use as an effective disinfectant in wastewater treatment. Its broad antimicrobial activity, coupled with the absence of toxic by-products, positions peracetic acid as an environmentally friendly alternative to traditional disinfectants. The application of peracetic acid in wastewater treatment underscores the potential of acetic acid derivatives in addressing environmental concerns and promoting sustainable practices (Kitis, 2004).

Pharmaceutical Applications

The synthesis of non-isocyanate polyurethanes (NIPUs) represents a significant advancement in materials science, offering a safer alternative to traditional polyurethanes made from isocyanates. Acetic acid derivatives play a crucial role in the development of NIPUs, providing a pathway to polyurethanes without the health risks associated with isocyanates. This innovation not only highlights the versatility of acetic acid derivatives in polymer science but also underscores their potential in developing new materials with improved safety profiles (Rokicki, Parzuchowski, & Mazurek, 2015).

Propiedades

IUPAC Name |

tert-butyl 2-isocyanatoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-7(2,3)11-6(10)4-8-5-9/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGTZLMGEUIJGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40603291 | |

| Record name | tert-Butyl N-(oxomethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113238-61-2 | |

| Record name | tert-Butyl N-(oxomethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-isocyanatoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)

![[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1288396.png)

![1,3-Bis[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B1288397.png)